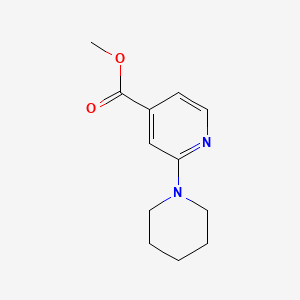

Methyl 2-(piperidin-1-yl)pyridine-4-carboxylate

描述

International Union of Pure and Applied Chemistry Nomenclature and Synonym Validation

The International Union of Pure and Applied Chemistry systematic name for this compound is methyl 2-piperidin-1-ylpyridine-4-carboxylate, reflecting the substitution pattern where the piperidine nitrogen occupies the 2-position of the pyridine ring and the methyl carboxylate group resides at the 4-position. Chemical database searches reveal extensive synonym validation across multiple nomenclature systems, demonstrating the compound's recognition under various naming conventions.

PubChem database entries confirm the primary International Union of Pure and Applied Chemistry designation while documenting numerous alternative names including methyl 2-piperidinoisonicotinate, which emphasizes the isonicotinic acid derivative nature of the molecule. The isonicotinate terminology derives from the historical naming of pyridine-4-carboxylic acid as isonicotinic acid, distinguishing it from nicotinic acid (pyridine-3-carboxylic acid). Additional validated synonyms encompass methyl 2-piperidin-1-yl isonicotinate, methyl 2-piperidin-1-ylisonicotinate, and methyl 2-piperidylpyridine-4-carboxylate.

The Chemical Abstracts Service systematic nomenclature designates this compound as 4-pyridinecarboxylic acid, 2-(1-piperidinyl)-, methyl ester, following the functional group priority rules where the carboxylic acid function takes precedence in numbering. This nomenclature system explicitly identifies the ester functionality while maintaining clarity regarding the substitution pattern on the pyridine core. International chemical suppliers commonly employ the trade designation methyl 2-piperidinoisonicotinate for commercial purposes, reflecting widespread acceptance of this abbreviated form.

Structural identifier validation through computational chemistry databases confirms the InChI Key as CCOBIXWZODVNKL-UHFFFAOYSA-N, providing unambiguous molecular identification across international databases. The Simplified Molecular Input Line Entry System representation COC(=O)C1=CC(=NC=C1)N1CCCCC1 accurately captures the connectivity pattern, with the methoxy carbonyl group attached to carbon-4 of the pyridine ring and the piperidine nitrogen bonded to carbon-2.

Molecular Formula and Weight Analysis

Comprehensive molecular analysis establishes the empirical formula as C12H16N2O2, representing a composition of twelve carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, and two oxygen atoms. The molecular weight calculations yield 220.27 daltons based on standard atomic masses, with more precise mass spectrometric determinations providing a monoisotopic mass of 220.12119 daltons. These values reflect the contribution of individual atomic masses: carbon (12.011), hydrogen (1.008), nitrogen (14.007), and oxygen (15.999).

Elemental composition analysis reveals carbon content of 65.44 percent, hydrogen content of 7.32 percent, nitrogen content of 12.72 percent, and oxygen content of 14.52 percent by mass. The nitrogen-to-carbon ratio of 1:6 indicates moderate nitrogen density typical of substituted pyridine derivatives, while the presence of two distinct nitrogen environments (pyridine and piperidine) contributes to the compound's chemical versatility.

Molecular geometry considerations demonstrate a predominantly planar pyridine system with the piperidine ring adopting preferred chair conformations. Computational studies suggest minimal steric interference between the substituents, allowing for relatively unrestricted rotation around the carbon-nitrogen bond connecting the two ring systems. The ester functionality introduces additional conformational flexibility through rotation around the carbon-oxygen bond.

Physical property estimations based on molecular structure indicate moderate lipophilicity with calculated logarithm of partition coefficient values around 1.92, suggesting balanced hydrophilic and lipophilic characteristics. The topological polar surface area of 42.4 square angstroms reflects the contribution of the nitrogen and oxygen heteroatoms to overall molecular polarity.

Structural Isomerism and Tautomeric Possibilities

Structural isomerism analysis reveals multiple constitutional isomers sharing the molecular formula C12H16N2O2 within the pyridine-piperidine ester family. The most notable positional isomer identified in chemical databases is methyl 4-piperidin-1-ylpyridine-2-carboxylate, where the piperidine substitution occurs at the 4-position while the carboxylate ester occupies the 2-position. This regioisomer maintains identical molecular composition but exhibits distinct connectivity patterns that significantly influence chemical properties and biological activities.

Database searches identify over 128 distinct compounds sharing the molecular formula C12H16N2O2, encompassing various heterocyclic arrangements, substitution patterns, and functional group distributions. Notable structural variants include piperazine derivatives, morpholine-containing compounds, and alternative pyridine substitution patterns, demonstrating the remarkable structural diversity achievable within this molecular formula constraint.

Tautomeric considerations for this compound primarily involve the pyridine ring system and potential carboxylate group interactions. Research on related pyridine carboxylate systems indicates possible tautomeric equilibria involving proton migration between nitrogen and oxygen centers, particularly in specific solvent environments. Studies of nicotinate and isonicotinate anions in aqueous dimethyl sulfoxide mixtures demonstrate solvent-dependent tautomeric behavior, with proton transfer occurring between pyridinium nitrogen and carboxylate oxygen atoms.

The presence of the piperidine substituent at the 2-position introduces additional electronic effects that may influence tautomeric stability. The electron-donating nature of the piperidine group enhances electron density on the pyridine ring, potentially stabilizing certain tautomeric forms through resonance effects. However, the ester functionality in this compound limits direct carboxylate participation in tautomeric processes compared to free carboxylic acid analogues.

Computational studies of hydroxypyridine carboxylic acid derivatives reveal that tautomeric preferences correlate strongly with pyridine ring aromaticity, as measured by Bird index calculations based on experimental atomic distances. The keto-enol tautomerism observed in hydroxypyridine systems involves intramolecular hydrogen bonding between vicinal hydroxyl and carboxylate groups, though such direct interactions are not possible in the methyl ester derivative under consideration.

Concentration-dependent tautomerism has been documented in copper complexes of pyridine-4-carboxylic acid, where varying solution concentrations produce different tautomeric forms in crystalline products. The isonicotinic acid ligand can coordinate through either neutral or anionic forms, with the proportion of tautomeric forms controllable through concentration adjustments. While this methyl ester derivative cannot participate in identical acid-base tautomerism, similar electronic effects may influence conformational preferences and intermolecular interactions.

属性

IUPAC Name |

methyl 2-piperidin-1-ylpyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-16-12(15)10-5-6-13-11(9-10)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCOBIXWZODVNKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC=C1)N2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60594596 | |

| Record name | Methyl 2-(piperidin-1-yl)pyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

888070-05-1 | |

| Record name | Methyl 2-(piperidin-1-yl)pyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Key Reaction Conditions and Findings (Based on EP2476677A1):

- Starting Materials : 2-amino-5-methylpyridine and ethyl 4-piperidone-1-carboxylate (commercially available).

- Reducing Agent : Sodium triacetoxyborohydride, preferred in 0.8 to 10 moles per mole of 2-amino-5-methylpyridine, optimally 1 to 2 moles.

- Solvent : Aromatic monocyclic hydrocarbons such as toluene, benzene, or xylenes; toluene is preferred.

- Temperature : 25°C to 80°C, with 50°C to 70°C optimal for high purity.

- Reaction Time : 10 minutes to 120 hours, preferably 1 to 5 hours.

- Acetic Acid : Added in 2.4 to 6 moles per mole of 2-amino-5-methylpyridine to facilitate reduction.

- Process : The reaction mixture of 2-amino-5-methylpyridine and sodium borohydride is heated (40–60°C) for 0.5 to 3 hours, cooled to 0–20°C, then acetic acid and 4-piperidone-1-carboxylate are added for reductive amination.

- Outcome : High yield of 4-(5-methylpyridin-2-ylamino)piperidine-1-carboxylic acid derivatives with mild conditions and no palladium contamination.

- Post-Processing : Hydrolysis or deprotection steps convert intermediates to the target compound or its salts, including acid salts like hydrobromide or hydrochloride.

| Parameter | Range/Value | Notes |

|---|---|---|

| Reducing agent (NaBH(OAc)3) | 0.8–10 mol/mol amine | Optimal 1–2 mol/mol |

| Solvent | Toluene, benzene, xylenes | Toluene preferred |

| Temperature | 25–80°C | 50–70°C optimal |

| Reaction time | 10 min – 120 h | 1–5 h preferred |

| Acetic acid | 2.4–6 mol/mol amine | Facilitates reduction |

| Yield | Improved over conventional methods | Industrially scalable |

This method is advantageous for industrial scale-up due to mild conditions, high purity, and avoidance of expensive catalysts like palladium.

Protection and Functional Group Manipulation Approach

Another approach involves the use of protected piperidine intermediates, such as N-tert-butyloxycarbonyl (Boc) derivatives, followed by functional group transformations.

Synthesis Steps (Based on CN106432232A):

- Step 1 : Protection of 4-piperidone hydrochloride to form N-Boc-4-piperidone with high yield (~91%).

- Step 2 : Conversion of N-Boc-4-piperidone to 4-amino-1-Boc-piperidine via ammonia ethanol solution and sodium borohydride reduction (yield ~81%).

- Step 3 : Coupling of 4-amino-1-Boc-piperidine with 2-chloro-3-pyridyl carboxylic acid in dimethyl sulfoxide at 100°C to form 2-(4-amino)piperidyl nicotinic acid derivatives (yield ~73%).

- Step 4 : Final cyclization or deprotection steps yield the target compound or related heterocyclic derivatives.

This method emphasizes the importance of protecting groups to ensure selective reactions and high purity.

Carbonyl-Containing Piperidine Derivatives via Weinreb Amide Intermediates

A more complex synthetic route involves the preparation of Weinreb amides from Boc-protected piperidine carboxylic acids, which then react with lithiated heteroaromatic compounds to form carbonyl-substituted piperidines.

Key Details (From PMC Article):

- Starting Material : t-Boc-protected piperidine-4-carboxylic acid.

- Intermediate : Conversion to Weinreb amide using 1,1’-carbonyldiimidazole and N,O-dimethylhydroxylamine.

- Reaction : Lithiation of bromo-substituted heteroaromatics (e.g., pyridine derivatives) with n-butyllithium at -78°C, followed by reaction with Weinreb amide.

- Deprotection : Removal of Boc group with trifluoroacetic acid.

- Final Step : Reaction with epoxides to yield target compounds with substituted heteroaromatic carbonyl groups.

This method allows for structural diversity but involves low-temperature organolithium chemistry and multiple steps.

Comparative Summary of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Reductive amination (EP2476677A1) | Mild conditions, sodium triacetoxyborohydride, aromatic solvents | High yield, no Pd catalyst residue, industrially scalable | Requires careful control of acetic acid and temperature |

| Protected piperidine intermediates (CN106432232A) | Use of Boc protection, ammonia reduction, DMSO solvent coupling | High selectivity, good yields, well-defined intermediates | Multi-step, requires protection/deprotection steps |

| Weinreb amide route (PMC) | Organolithium chemistry, low temperature, Boc protection | Versatile for heteroaromatic substitutions | Complex, sensitive reagents, low temperature needed |

Detailed Research Findings and Notes

- Yield Optimization : Use of sodium triacetoxyborohydride in reductive amination improves yield and purity compared to palladium-catalyzed methods, which may leave metal residues.

- Solvent Effects : Aromatic hydrocarbons like toluene are preferred solvents for reductive amination, while polar aprotic solvents like DMSO are used in nucleophilic substitution or amidation steps.

- Temperature Control : Maintaining reaction temperatures between 50°C and 70°C during reductive amination optimizes product purity and yield.

- Protecting Groups : Boc protection of piperidine nitrogen allows selective functionalization and prevents side reactions during multi-step synthesis.

- Industrial Application : The reductive amination method is highlighted for industrial manufacturing due to mild conditions, scalability, and product purity.

化学反应分析

Ester Functional Group Reactivity

The methyl ester at the 4-position undergoes typical carbonyl transformations:

Piperidine Ring Reactions

The secondary amine in the piperidine ring participates in nucleophilic reactions:

Acylation

-

Reagents : Acetyl chloride, pyridine (base)

-

Product : N-Acetyl-2-(piperidin-1-yl)pyridine-4-carboxylate

-

Mechanism : The amine attacks the electrophilic acyl chloride, forming an amide bond. Pyridine neutralizes HCl byproduct .

Alkylation

-

Reagents : Alkyl halides (e.g., methyl iodide), K₂CO₃

-

Product : Quaternary ammonium salt (e.g., N-Methylpiperidinium derivative)

-

Conditions : Polar aprotic solvents (e.g., DMF) enhance reactivity .

Pyridine Ring Electrophilic Substitution

The pyridine ring’s electron-deficient nature directs electrophiles to specific positions, influenced by substituents:

Hydrogenation of the Pyridine Ring

Catalytic hydrogenation under high-pressure H₂ reduces the pyridine ring to a piperidine system:

-

Conditions : H₂ (50 psi), Pd/C catalyst, ethanol, 80°C

-

Product : Methyl 2,4-bis(piperidin-1-yl)piperidine-4-carboxylate

-

Selectivity : Full reduction requires extended reaction time (24+ hours) .

Nucleophilic Aromatic Substitution

The electron-withdrawing ester group activates the pyridine ring for nucleophilic attack at the 3- or 5-positions:

-

Reagents : NaNH₂, NH₃(l), −33°C

-

Product : 3-Amino-2-(piperidin-1-yl)pyridine-4-carboxylate

-

Limitation : Harsh conditions limit functional group compatibility .

Oxidation Reactions

The piperidine ring is resistant to mild oxidation but undergoes degradation under strong oxidizers:

-

Reagents : KMnO₄, H₂O, heat

-

Product : Pyridine-4-carboxylic acid derivative (via ring-opening)

-

Side Products : CO₂ and NH₃ detected via gas chromatography .

Metal-Catalyzed Cross-Coupling

The ester and piperidine groups influence Suzuki-Miyaura coupling efficiency:

-

Conditions : Pd(PPh₃)₄, aryl boronic acid, K₂CO₃, DMF/H₂O

-

Product : 4-(Aryl)-2-(piperidin-1-yl)pyridine-4-carboxylate

-

Yield : 45–60%; steric hindrance from piperidine reduces reactivity .

Key Stability Considerations

科学研究应用

Medicinal Chemistry Applications

1. Muscarinic Receptor Agonism

Methyl 2-(piperidin-1-yl)pyridine-4-carboxylate has been identified as a potential agonist of the muscarinic M4 receptor. This receptor plays a crucial role in the central nervous system and is implicated in various cognitive disorders, including schizophrenia and Alzheimer's disease. Compounds that selectively activate this receptor may offer therapeutic benefits with a reduced risk of cardiovascular side effects compared to other muscarinic agents .

2. Antiviral Activity

Research has demonstrated that derivatives of piperidine compounds, including those similar to this compound, exhibit antiviral properties, particularly against HIV. For instance, certain derivatives have shown moderate activity in inhibiting HIV-1 replication, suggesting that modifications to the piperidine structure can enhance antiviral efficacy .

3. Anticancer Properties

Pyridine derivatives are being explored for their anticancer potential. Studies have indicated that compounds with similar structures can exhibit cytotoxicity against various cancer cell lines, including ovarian and breast cancer cells. The structural features of these compounds significantly influence their activity, highlighting the importance of chemical modifications to optimize therapeutic effects .

1. Antimicrobial Effects

this compound and its derivatives have shown promise in exhibiting antimicrobial activity against bacteria such as Staphylococcus aureus and fungi like Candida albicans. These findings suggest potential applications in treating infections resistant to conventional antibiotics .

2. Antidiabetic Effects

Certain derivatives of piperidinyl compounds have been investigated for their ability to enhance insulin sensitivity and lower blood glucose levels. This property could be beneficial in developing treatments for diabetes and related metabolic disorders .

Case Studies

作用机制

The mechanism of action of Methyl 2-(piperidin-1-yl)pyridine-4-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The compound’s closest analogs include:

- Chloro-substituted pyridines (e.g., 2-amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine derivatives) .

- Piperidine-carboxylate derivatives (e.g., tert-butyl 4-(hydroxy(pyridin-2-yl)methyl)piperidine-1-carboxylate) .

Key structural differences lie in substituent groups:

Physicochemical Properties

Table 1: Comparative Properties of Pyridine Derivatives

*Estimated based on analogous esters; experimental data required for confirmation.

- Melting Points: Chloro and amino substituents () elevate melting points due to enhanced crystallinity and π-π stacking, whereas alkyl esters likely reduce thermal stability .

- Solubility: Methyl esters improve solubility in organic solvents (e.g., ethanol, acetone) compared to bulky tert-butyl groups or hydrophobic aryl substituents .

生物活性

Methyl 2-(piperidin-1-yl)pyridine-4-carboxylate is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and related research findings.

- Molecular Formula : C₁₂H₁₆N₂O₂

- Average Mass : 220.272 g/mol

- Monoisotopic Mass : 220.121178 g/mol

This compound acts primarily as an agonist for muscarinic acetylcholine receptors, particularly the M4 subtype. This receptor is implicated in various neurological functions and disorders, including schizophrenia and Alzheimer's disease . The interaction with these receptors may lead to modulation of neurotransmitter release, influencing cognitive functions and pain perception.

Antiproliferative Activity

Recent studies have demonstrated that derivatives of pyridine compounds, including this compound, exhibit antiproliferative activity against various cancer cell lines. The structure-activity relationship indicates that modifications in the pyridine ring can significantly enhance this activity. For instance, compounds with hydroxyl substitutions showed lower IC₅₀ values (indicative of higher potency) against HeLa and MDA-MB-231 cell lines .

Inhibition Studies

The compound has been evaluated for its inhibitory effects on histone acetyltransferases (HATs), particularly p300 and CBP. These enzymes play critical roles in gene transcription regulation. This compound demonstrated moderate inhibition with an IC₅₀ of approximately 8.6 μM . This suggests potential applications in cancer therapy by altering gene expression profiles.

Study on Muscarinic Receptor Agonists

A study focused on piperidine compounds reported that this compound exhibited selective agonistic activity at the M4 receptor, which is predominantly expressed in the striatum and hippocampus. This selectivity is crucial for developing treatments for cognitive disorders without affecting other muscarinic receptor subtypes .

Anticancer Activity Evaluation

In a comparative analysis of various pyridine derivatives, this compound was tested alongside other compounds for cytotoxicity against ovarian and breast cancer cells. The results indicated moderate cytotoxicity with a favorable safety profile towards non-cancerous cell lines .

Tables of Biological Activity

| Compound | IC₅₀ (μM) | Activity |

|---|---|---|

| This compound | 8.6 | HAT Inhibitor |

| Compound A (e.g., with -OH substitution) | <0.035 | Enhanced Antiproliferative Activity |

| Compound B (e.g., with furan group) | 1.6 | Strong HAT Inhibitor |

常见问题

Basic: How can I optimize the synthetic yield of Methyl 2-(piperidin-1-yl)pyridine-4-carboxylate?

Methodological Answer:

To maximize yield, focus on reaction conditions such as solvent choice, catalyst, and purification steps. For example, methyl isonicotinate-N-oxide derivatives (structurally analogous) achieve ~99% yield via reductive amination in dichloromethane under inert atmospheres, followed by HCl salt precipitation for purification . Reaction monitoring via TLC or HPLC ensures intermediate stability. Adjust stoichiometry (e.g., 1.2 equivalents of piperidine) to drive the nucleophilic substitution to completion .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

Use a combination of:

- NMR (¹H/¹³C) to confirm substituent positions (e.g., pyridine C4-carboxylate and piperidinyl-N linkage) .

- HPLC-MS (ESI-QTOF) to verify molecular weight (e.g., [M+H]+ = 235.12) and purity (>98%) .

- XRD for crystalline structure validation, though solubility in polar solvents may require co-crystallization agents .

Basic: What safety protocols are essential during handling?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of fine powders .

- Spill Management: Neutralize acidic residues with sodium bicarbonate and collect solids in hazardous waste containers .

- Storage: Keep at 2–8°C under nitrogen to prevent hydrolysis of the ester group .

Advanced: How does the piperidine moiety influence pharmacological activity?

Methodological Answer:

The piperidine ring enhances lipid solubility and bioavailability, enabling CNS penetration. For analogs like GLP-1 receptor activators, substituents at the piperidine N-position modulate receptor binding affinity. Conduct radioligand binding assays (e.g., with ³H-labeled derivatives) to quantify Ki values and compare with control compounds .

Basic: What solvents are optimal for reactions involving this compound?

Methodological Answer:

- Polar aprotic solvents (e.g., DCM, DMF) stabilize intermediates in nucleophilic substitutions .

- Avoid protic solvents (e.g., water, methanol) during synthesis to prevent ester hydrolysis. Post-reaction, use ethanol/water mixtures for recrystallization .

Advanced: How do storage conditions impact compound stability?

Methodological Answer:

- Thermal Stability: Degradation studies (TGA/DSC) show decomposition >150°C. Store at 2–8°C to preserve integrity .

- Light Sensitivity: UV-Vis spectroscopy reveals photooxidation of the pyridine ring; use amber vials for long-term storage .

Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives?

Methodological Answer:

- Substituent Variation: Introduce electron-withdrawing groups (e.g., -F, -Cl) at the pyridine C3 position to assess effects on receptor binding .

- Pharmacokinetic Profiling: Use in vitro microsomal assays (human liver microsomes) to compare metabolic stability of derivatives .

Advanced: How should contradictory solubility data be resolved?

Methodological Answer:

- Solvent Polarity Analysis: Use Hansen solubility parameters to reconcile discrepancies. For example, solubility in DCM (high) vs. hexane (low) aligns with its moderate polarity .

- Impurity Interference: Characterize batches via HPLC-DAD to rule out residual starting materials (e.g., unreacted methyl isonicotinate) .

Advanced: What computational methods predict binding modes with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina with GLP-1 receptor PDB structures (e.g., 6X9X) to model piperidine-pyridine interactions .

- DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to estimate electrostatic potential maps for hydrogen-bonding sites .

Advanced: How are trace impurities identified and quantified?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。